4-[2-hydroxy-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
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Overview
Description
14-deoxy-11-hydroxyandrographolide is a diterpenoid compound derived from the plant Andrographis paniculata. This compound is known for its various biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. It has been extensively studied for its potential therapeutic applications in treating various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-deoxy-11-hydroxyandrographolide typically involves the extraction of andrographolide from Andrographis paniculata followed by chemical modifications. One common method involves the acetylation of andrographolide using acetic anhydride and zinc chloride to produce 3,14,19-O-triacetyl andrographolide. This intermediate is then subjected to deacetylation and hydroxylation reactions to yield 14-deoxy-11-hydroxyandrographolide .
Industrial Production Methods
Industrial production of 14-deoxy-11-hydroxyandrographolide involves large-scale extraction of andrographolide from Andrographis paniculata followed by chemical synthesis. The process includes solvent extraction, purification, and chemical modification steps to obtain the desired compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
14-deoxy-11-hydroxyandrographolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various hydroxylated, acetylated, and halogenated derivatives of 14-deoxy-11-hydroxyandrographolide, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studied for its effects on cell proliferation, apoptosis, and immune modulation.
Medicine: Investigated for its potential use in treating cancer, inflammation, and infectious diseases.
Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of 14-deoxy-11-hydroxyandrographolide involves multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anticancer: Induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways and reducing intracellular glutathione levels.
Immunomodulatory: Modulates the immune response by affecting the proliferation and differentiation of immune cells
Comparison with Similar Compounds
14-deoxy-11-hydroxyandrographolide is structurally similar to other diterpenoids found in Andrographis paniculata, such as:
- Andrographolide
- 14-deoxy-11,12-didehydroandrographolide
- Deoxyandrographolide
- Neoandrographolide
- Isoandrographolide
Uniqueness
Compared to these similar compounds, 14-deoxy-11-hydroxyandrographolide exhibits unique biological activities, particularly its potent cell differentiation-inducing activity towards leukemia cells and its ability to modulate immune responses .
Properties
Molecular Formula |
C20H30O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[2-hydroxy-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one |
InChI |
InChI=1S/C20H30O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3 |
InChI Key |
BNLCOXWUZAOLDT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C(CC3=CCOC3=O)O)(C)CO)O |
Origin of Product |
United States |
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